4-Chloro-1-fluoro-2-methoxybenzene
Overview
Description
4-Chloro-1-fluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H6ClFO It is a derivative of benzene, where the hydrogen atoms at positions 4, 1, and 2 are replaced by chlorine, fluorine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-fluoro-2-methoxybenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar electrophilic aromatic substitution reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 4-Chloro-1-fluoro-2-methoxy-3-nitrobenzene.
Sulfonation: 4-Chloro-1-fluoro-2-methoxybenzenesulfonic acid.
Bromination: 4-Chloro-1-fluoro-2-methoxy-3-bromobenzene.
Scientific Research Applications
4-Chloro-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-1-fluoro-2-methoxybenzene in various reactions involves the interaction of its functional groups with specific molecular targets. For example:
Electrophilic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing chlorine and fluorine groups influence the regioselectivity of the reaction.
Nucleophilic Substitution: The electron-withdrawing chlorine and fluorine groups make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution of these groups by nucleophiles.
Comparison with Similar Compounds
4-Chloro-1-fluoro-2-methoxybenzene can be compared with other similar compounds, such as:
4-Chloro-1-fluoro-2-nitrobenzene: Similar in structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
4-Chloro-1-fluoro-2-hydroxybenzene:
4-Chloro-1-fluoro-2-methylbenzene: Has a methyl group instead of a methoxy group, resulting in variations in its reactivity and applications.
The uniqueness of this compound lies in the combination of its substituents, which impart specific electronic and steric effects, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-1-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCKBSKQYBWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591122 | |
Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-89-7 | |
Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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